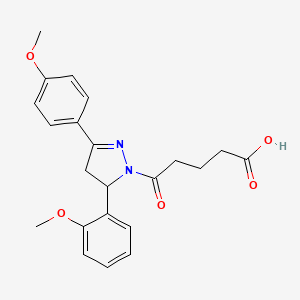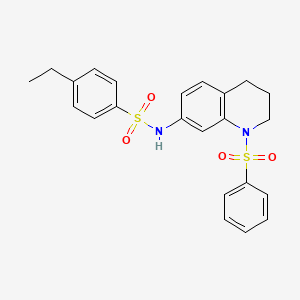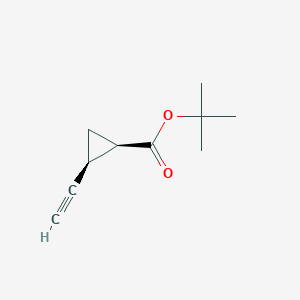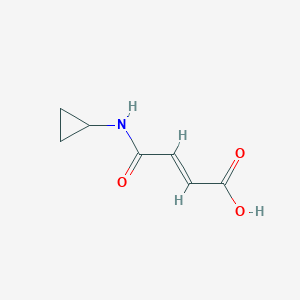![molecular formula C7H11N3O2 B2691418 2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-00-5](/img/structure/B2691418.png)
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid, commonly known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAA is a derivative of pyrazolone and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of DMAA is not fully understood. However, it is believed that DMAA exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. DMAA has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a key role in the regulation of neuronal excitability. DMAA has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
DMAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. DMAA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, DMAA has been found to exhibit antifungal and antibacterial activities.
实验室实验的优点和局限性
DMAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. DMAA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMAA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, DMAA has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
未来方向
There are several future directions for research on DMAA. One potential area of research is the development of novel DMAA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMAA as a chiral auxiliary in asymmetric synthesis. In addition, further studies are needed to elucidate the mechanism of action of DMAA and its potential applications in the treatment of various diseases.
合成方法
DMAA can be synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to produce 2-[(1,5-Dimethylpyrazol-4-yl)amino]acetyl chloride. This intermediate product is then reacted with glycine to produce DMAA.
科学研究应用
DMAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DMAA has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, DMAA has been used in the synthesis of various natural products and pharmaceuticals, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
属性
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(3-9-10(5)2)8-4-7(11)12/h3,8H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMLSZWGWGORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2691337.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2691340.png)



![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691351.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

